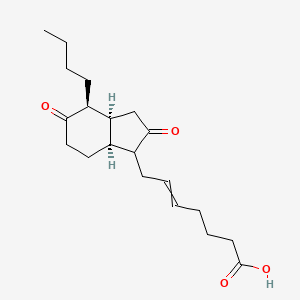![molecular formula C20H30O3 B10767340 [3H]5-oxo-ETE](/img/structure/B10767340.png)
[3H]5-oxo-ETE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [3H]5-oxo-ETE is synthesized through the oxidation of 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) . The reaction conditions favoring this synthesis include oxidative stress and activation of the respiratory burst in phagocytic cells .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves enzymatic oxidation processes that can be scaled up using bioreactors and controlled fermentation conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The primary reaction for the formation of [3H]5-oxo-ETE is the oxidation of 5S-HETE.
Reduction: this compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution: Substitution reactions involving this compound are not commonly reported.
Common Reagents and Conditions:
Oxidation: The oxidation of 5S-HETE to this compound requires the enzyme 5-HEDH and NADP+ as a cofactor.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
- [3H]5-oxo-ETE is used as a model compound to study the biochemical pathways of eicosanoids and their role in inflammation and immune responses .
Biology:
- It acts as a potent chemoattractant for eosinophils, neutrophils, and other immune cells, making it valuable in studying immune cell migration and activation .
Medicine:
- This compound is implicated in various inflammatory diseases, including asthma and allergic reactions. It is also being studied for its role in cancer progression and potential as a therapeutic target .
Industry:
Mecanismo De Acción
[3H]5-oxo-ETE exerts its effects primarily through the G protein-coupled receptor OXE receptor 1 (OXER1). Upon binding to OXER1, it activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses such as chemotaxis, degranulation, and oxidative metabolism . This receptor is highly expressed in eosinophils, basophils, neutrophils, and certain cancer cells .
Comparación Con Compuestos Similares
5S-HETE: The precursor to [3H]5-oxo-ETE, involved in similar inflammatory pathways.
Leukotriene B4 (LTB4): Another eicosanoid with potent proinflammatory properties.
Prostaglandins: A group of eicosanoids involved in inflammation and other physiological processes.
Uniqueness:
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(6E,8E,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12+,16-14+ |
Clave InChI |
MEASLHGILYBXFO-UHDLZKNXSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C/C=C/C(=O)CCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



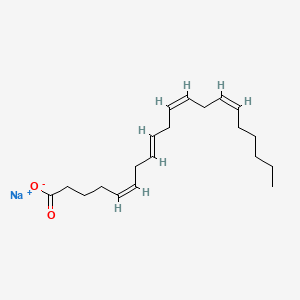
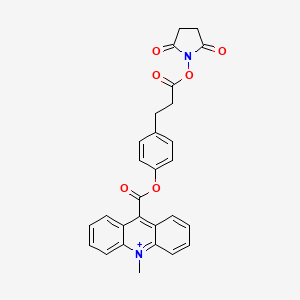

![[3H]resolvin D1](/img/structure/B10767277.png)
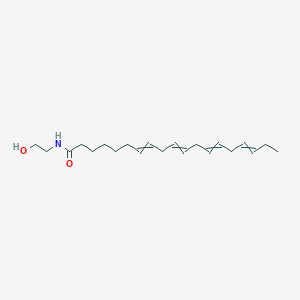

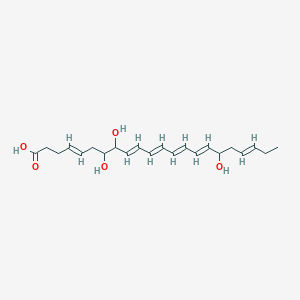
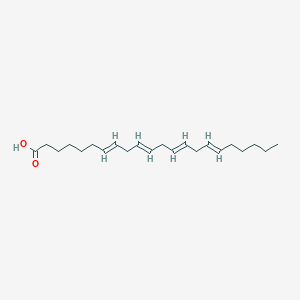

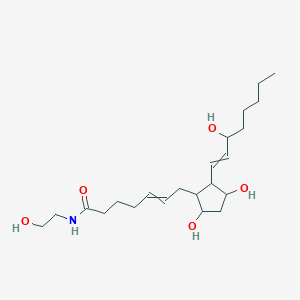

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)
